1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-15-9-5-8(6(11)4-7(9)12)14-3-2-13-10(14)16/h2-5H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASANWRAIXDBKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,4-dichloro-5-methoxyaniline with imidazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichloro substituents in the target compound enhance electrophilicity and lipophilicity compared to monosubstituted analogs (e.g., 4-chloro in CAS 17452-31-2).
- N1-Substituent Diversity : Alkyl or aryl groups at N1 (e.g., methyl in CAS 17452-31-2, propyl-isopropoxy in ) modulate solubility and metabolic stability. The target compound’s dichlorophenyl group may confer higher metabolic resistance compared to smaller substituents .
Physicochemical Properties
Biological Activity
1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol is an organic compound notable for its unique structural characteristics, including an imidazole ring and a thiol group. Its molecular formula is C11H10Cl2N2OS, with a molecular weight of 289.18 g/mol. This compound has garnered attention due to its potential biological activities, making it a candidate for various pharmaceutical applications.
Structural Characteristics
The compound features:
- Imidazole Ring : A five-membered aromatic heterocycle that is common in many biologically active molecules.
- Thiol Group : Contributes to the compound's reactivity and potential biological interactions.
- Dichloro and Methoxy Substituents : These functional groups enhance the chemical reactivity and influence the biological activity of the compound.
Biological Activities
Research indicates that 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Similar compounds have displayed anti-inflammatory properties, which could be relevant for conditions like arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Anti-inflammatory | Potential to reduce inflammation |
The mechanism by which 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol exerts its biological effects involves interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound can bind to enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may interact with cellular receptors, altering their activity and affecting downstream signaling pathways.
Case Studies
Several studies have explored the biological activity of imidazole derivatives similar to 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol:
- Anti-inflammatory Activity : A study demonstrated that related imidazole compounds exhibited significant anti-inflammatory effects comparable to established drugs like diclofenac at similar dosages (100 mg/kg) .
- Anticancer Activity : Research involving molecular docking studies revealed that certain imidazole derivatives had high binding affinities to cancer-related targets such as COX-2, suggesting a mechanism for their anticancer effects .
- Antimicrobial Studies : Investigations into the structure-activity relationship (SAR) of imidazole derivatives indicated that modifications to the aryl groups significantly influenced their antibacterial potency against strains like MRSA .
Synthesis and Applications
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol typically involves:
- Starting Materials : 2,4-dichloro-5-methoxyaniline and imidazole-2-thiol.
- Reaction Conditions : Conducted in the presence of bases like potassium carbonate in solvents such as DMF under heat.
Table 2: Synthetic Routes and Conditions
| Step | Description |
|---|---|
| Reactants | 2,4-Dichloro-5-methoxyaniline + Imidazole-2-thiol |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Heated to facilitate reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
